molecular formula C14H9F4IO B8352147 3'-(Difluoromethyl)-2,5'-difluoro-4-iodo-5-methoxybiphenyl

3'-(Difluoromethyl)-2,5'-difluoro-4-iodo-5-methoxybiphenyl

Cat. No. B8352147
M. Wt: 396.12 g/mol
InChI Key: JEBBDTUKCDYRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(Difluoromethyl)-2,5'-difluoro-4-iodo-5-methoxybiphenyl is a useful research compound. Its molecular formula is C14H9F4IO and its molecular weight is 396.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-(Difluoromethyl)-2,5'-difluoro-4-iodo-5-methoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(Difluoromethyl)-2,5'-difluoro-4-iodo-5-methoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3'-(Difluoromethyl)-2,5'-difluoro-4-iodo-5-methoxybiphenyl

Molecular Formula

C14H9F4IO

Molecular Weight

396.12 g/mol

IUPAC Name

1-[3-(difluoromethyl)-5-fluorophenyl]-2-fluoro-4-iodo-5-methoxybenzene

InChI

InChI=1S/C14H9F4IO/c1-20-13-5-10(11(16)6-12(13)19)7-2-8(14(17)18)4-9(15)3-7/h2-6,14H,1H3

InChI Key

JEBBDTUKCDYRIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC(=CC(=C2)F)C(F)F)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250-mL RBF was added 3′-(difluoromethyl)-2,5′-difluoro-5-methoxy-1,1′-biphenyl (642 mg, 2.376 mmol) and sulfuric acid (69.7 μl, 1.307 mmol). DCM (3960 μl) and AcOH (3960 μl) were added to give a colorless clear solution. To this solution was added n-iodosuccinimide (238 μl, 2.376 mmol) as a solid in a single portion to give a maroon-colored solution. After 3 h at rt, the mixture was diluted with DCM (30 mL), washed with water (10 mL), washed with saturated aq. sodium thiosulfate (10 mL, DCM was upper layer for separation), dried over sodium sulfate, filtered, and concentrated. The residue was purified by chromatography on silica gel (50-g silica gel column, 0-5% EtOAc/Heptane) to provide 3′-(difluoromethyl)-2,5′-difluoro-4-iodo-5-methoxy-1,1′-biphenyl (771 mg, 1.946 mmol, 82% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.80-7.87 (m, 1H), 7.67-7.73 (m, 1H), 7.63-7.67 (m, 1H), 7.48-7.57 (m, 1H), 7.08-7.18 (m, 2H), 3.91 (d, J=2.54 Hz, 3H)
Quantity
642 mg
Type
reactant
Reaction Step One
Quantity
69.7 μL
Type
reactant
Reaction Step One
Quantity
238 μL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
3960 μL
Type
reactant
Reaction Step Four
Name
Quantity
3960 μL
Type
solvent
Reaction Step Four

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